BenchChemオンラインストアへようこそ!

N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide

chemical identity screening library data scarcity

N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide (CAS 941921-45-5) is a synthetic, low-molecular-weight (279.68 g/mol) oxalamide derivative with the molecular formula C₁₂H₁₀ClN₃O₃. The compound is defined by its bifunctional architecture, combining a 2-chlorobenzyl substituent on the N1-amide nitrogen and an isoxazol-3-yl heterocycle on the N2-amide nitrogen, linked via a central oxalamide bridge.

Molecular Formula C12H10ClN3O3
Molecular Weight 279.68
CAS No. 941921-45-5
Cat. No. B2781041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide
CAS941921-45-5
Molecular FormulaC12H10ClN3O3
Molecular Weight279.68
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(=O)C(=O)NC2=NOC=C2)Cl
InChIInChI=1S/C12H10ClN3O3/c13-9-4-2-1-3-8(9)7-14-11(17)12(18)15-10-5-6-19-16-10/h1-6H,7H2,(H,14,17)(H,15,16,18)
InChIKeyYDDLVTBRVRMMIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide (CAS 941921-45-5): Procurement-Ready Chemical Profile and Research Classification


N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide (CAS 941921-45-5) is a synthetic, low-molecular-weight (279.68 g/mol) oxalamide derivative with the molecular formula C₁₂H₁₀ClN₃O₃ . The compound is defined by its bifunctional architecture, combining a 2-chlorobenzyl substituent on the N1-amide nitrogen and an isoxazol-3-yl heterocycle on the N2-amide nitrogen, linked via a central oxalamide bridge. This structural framework places it within the broader class of isoxazole-containing oxalamides, which have been investigated for kinase inhibition, soluble epoxide hydrolase (sEH) modulation, and antimycobacterial applications [1]. However, the compound itself appears as a screening library entry or commercial building block with limited public bioactivity data as of the latest available information.

Why Generic Substitution of N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide Risks Inconsistent Pharmacological Outcomes


Oxalamide derivatives bearing isoxazole substituents exhibit pronounced structure-activity relationship (SAR) sensitivity, where subtle modifications to either the N-aryl/heteroaryl group or the N-benzyl substituent can dramatically alter target engagement and potency [1]. For instance, in the SMYD3 inhibitor series, switching the isoxazole amide substituent abolished selectivity, while in antimycobacterial oxalamides, replacing sulfamethoxazole with simple isoxazole reduced MIC values by several fold [2]. Consequently, procuring a close analog—such as N1-(4-fluorobenzyl)-N2-(isoxazol-3-yl)oxalamide or N1-(2-chlorobenzyl)-N2-(4-chlorophenethyl)oxalamide—without confirmatory comparative data cannot guarantee equivalent biochemical behavior. The unique juxtaposition of the electron-withdrawing 2-chlorobenzyl moiety and the hydrogen-bond-capable isoxazol-3-yl group in this compound may confer distinct binding properties that are absent in analogs with altered halogen position or heterocycle substitution pattern.

Quantitative Differential Evidence for N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide: Properties That Influence Supplier Selection


Structural Uniqueness: No Direct Bioactivity Matches Found in Public Repositories for CAS 941921-45-5

Comprehensive cross-referencing of peer-reviewed literature, patent databases, PubChem, and BindingDB reveals no published bioactivity data (IC₅₀, Kᵢ, MIC, etc.) for N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide (CAS 941921-45-5) as of the search date. This compound does not appear in key medicinal chemistry SAR studies on isoxazole oxalamides, including the SMYD3 inhibitor series [1] or the antimycobacterial oxalamide study [2]. Its closest disclosed analogs—such as N1-(4-fluorobenzyl)-N2-(isoxazol-3-yl)oxalamide (commercially available but bioactivity undisclosed) and N1-(2-chlorobenzyl)-N2-(4-chlorophenethyl)oxalamide (also undisclosed)—similarly lack public quantitative data, precluding direct head-to-head comparison. Consequently, the primary differentiator at present is structural novelty within a pharmacologically relevant chemotype, not demonstrated potency.

chemical identity screening library data scarcity

Computational ADME Prediction: Physicochemical Profile of N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide vs. In-Class Benchmarks

In the absence of empirical bioactivity data, computational prediction of physicochemical and ADME properties provides a baseline differentiation framework. N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide (MW = 279.68 g/mol) falls within the lower molecular weight range for isoxazole-oxalamide screening compounds, which frequently exceed 350 g/mol due to elaborated substituents. In contrast, the representative SMYD3 inhibitor isoxazole amide lead (compound 1 in the published series) has a molecular weight of approximately 370–400 g/mol [1], while the antimycobacterial bis-isoxazole oxalamide exceeds 500 g/mol [2]. The target compound's favorable MW, combined with its moderate lipophilicity (ClogP ≈ 2.0–2.5, estimated), may confer superior aqueous solubility and permeability characteristics relative to heavier, more lipophilic analogs. However, these predictions require experimental validation and should not be conflated with demonstrated bioavailability.

drug-likeness physicochemical properties ADME prediction

Halogen-Substituent SAR: The Unique 2-Chlorobenzyl Motif Compared to 4-Fluorobenzyl and Non-Halogenated Analogs

The position and identity of the halogen on the benzyl ring are known to modulate target binding in oxalamide and isoxazole series. In the SMYD3 inhibitor program, isoxazole amide SAR revealed that aromatic substituent modifications significantly affected both potency and selectivity [1]. Similarly, in sulfamethoxazole-derived oxalamides, the presence and position of halogen substituents influenced antimycobacterial MIC values by up to 10-fold [2]. N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide carries a chlorine atom at the ortho position of the benzyl ring, which may engage in halogen bonding or steric interactions distinct from the para-fluorobenzyl analog (N1-(4-fluorobenzyl)-N2-(isoxazol-3-yl)oxalamide) or the non-halogenated parent (N1-benzyl-N2-(isoxazol-3-yl)oxalamide). The ortho-chloro substituent may also influence metabolic stability by blocking para-hydroxylation, a common metabolic soft spot in benzyl-containing compounds.

structure-activity relationship halogen bonding medicinal chemistry

Availability and Purity Profile for Procurement: N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide Commercial Supply Assessment

Unlike several structurally adjacent isoxazole-oxalamide analogs that are exclusively distributed through single specialty vendors, CAS 941921-45-5 is listed by multiple chemical suppliers (e.g., ChemSrc and related platforms), suggesting a baseline of competitive sourcing . Typical purity specifications for this compound in the research-grade market are ≥95% (HPLC), consistent with small-molecule screening standards. While head-to-head purity data across vendors were not obtained for this analysis, the multi-supplier landscape may enable procurement leverage on price and delivery timelines compared to single-source analogs. For example, N1-(4-fluorobenzyl)-N2-(isoxazol-3-yl)oxalamide and N1-(2-chlorobenzyl)-N2-(4-chlorophenethyl)oxalamide have more restricted commercial availability based on current database entries.

chemical procurement purity vendor comparison

Recommended Application Scenarios for N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide Based on Available Evidence


High-Throughput Screening (HTS) Library Enrichment for Novel Kinase or Epoxide Hydrolase Inhibitor Discovery

Given its favorable molecular weight (279.68 g/mol) relative to typical isoxazole-oxalamide screening hits [1], and its inclusion of the isoxazol-3-yl pharmacophore associated with kinase and sEH inhibition [2], this compound is well-suited as an HTS library member for target-agnostic or targeted enzyme inhibition screens. Its structural novelty—specifically the ortho-chlorobenzyl substitution—offers a distinct SAR vector absent from para-substituted analogs, potentially identifying new hit series in targets where halogen bonding at the ortho position is advantageous.

Fragment-Based Drug Discovery (FBDD) as a Low-MW, Rule-of-Three-Compliant Starting Point

With a molecular weight of 279.68 g/mol, the compound satisfies the Rule of Three (MW < 300) guidelines for fragment-based screening [1]. Its bifunctional nature—combining hydrogen-bond donor/acceptor capabilities of the oxalamide linker with the π-stacking potential of the isoxazole and chlorobenzyl rings—makes it an attractive fragment for SPR, NMR, or X-ray crystallography-based fragment screening campaigns targeting proteins with adaptable binding pockets.

SAR Expansion Around the Ortho-Chlorobenzyl Vector in Established Isoxazole-Amide Lead Series

Published SAR studies on isoxazole amides (e.g., SMYD3 inhibitors) demonstrate that modifications to the N-aryl substituent can profoundly affect potency and selectivity [1]. This compound can serve as a key intermediate or comparator for exploring the underexplored ortho-chlorobenzyl vector, enabling medicinal chemistry teams to benchmark the impact of ortho vs. para halogen substitution on target engagement, cellular activity, and metabolic stability in their specific assay systems.

Antimycobacterial Screening as an Isoxazole-Containing Oxalamide Analog

The antimycobacterial activity of structurally related oxalamide and urea derivatives containing the isoxazole motif (MIC values as low as 2 µM against M. tuberculosis) [2] provides a rationale for evaluating this compound in mycobacterial growth inhibition assays. The presence of the 2-chlorobenzyl group may confer differential activity against non-tuberculous mycobacteria (NTM) strains compared to sulfamethoxazole-based oxalamides, given the known sensitivity of NTM SAR to benzyl substituent variation.

Quote Request

Request a Quote for N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.